

In-Depth Technical Guide to MB 488 NHS Ester

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Compound of Interest

Compound Name: MB 488 NHS ester

Cat. No.: B15555383

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This guide provides a comprehensive overview of the key technical specifications and applications of **MB 488 NHS ester**, a fluorescent labeling reagent. Designed for professionals in research and drug development, this document details the molecule's properties, a general protocol for its use in labeling primary amines, and a visual representation of the experimental workflow.

Core Properties of MB 488 NHS Ester

MB 488 NHS ester is a highly water-soluble, green-emitting fluorescent dye.^{[1][2][3]} Its N-hydroxysuccinimidyl (NHS) ester functional group allows for efficient and specific covalent labeling of primary amines (-NH₂) found on proteins (e.g., on lysine residues), amine-modified oligonucleotides, and other amine-containing molecules.^{[2][4][5]} The resulting amide bond is stable, making it suitable for a wide range of applications. Structurally related to Alexa Fluor® 488, MB 488 offers improved water solubility, which helps to minimize self-quenching and enhances its brightness.^{[1][2][3]}

The dye's high fluorescence quantum yield and photostability make it an excellent choice for advanced imaging techniques that require bright and stable signals, such as single-molecule detection and super-resolution microscopy (PALM, dSTORM, STED).^{[1][2]} It is also widely used in flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).^{[1][2][3]}

Quantitative Data Summary

The following table summarizes the key quantitative specifications for **MB 488 NHS ester**.

Property	Value
Molecular Weight	752.69 g/mol [1][2], 752.7 g/mol [4][6]
Chemical Formula	C ₂₈ H ₂₄ N ₄ O ₁₅ S ₃ [4]
CAS Number	2766408-55-1[4]
Excitation Maximum (Abs)	501 nm[1][2][4]
Emission Maximum (Em)	524 nm[1][2][4]
Extinction Coefficient	86,000 cm ⁻¹ M ⁻¹ [1][2][4]
Solubility	Water, DMSO, DMF[1][2]

Experimental Protocol: Labeling of Proteins with MB 488 NHS Ester

This section provides a detailed, generalized methodology for the covalent labeling of a target protein with **MB 488 NHS ester**.

Materials:

- Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- **MB 488 NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)
- Quenching reagent (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

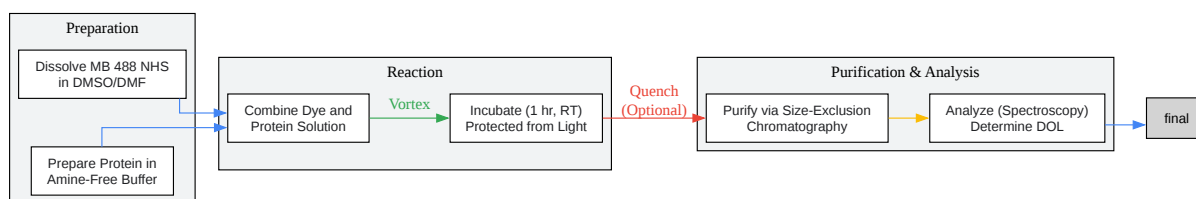
- Reagent Preparation:

- Equilibrate the vial of **MB 488 NHS ester** to room temperature before opening to prevent moisture condensation.
- Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF. For example, dissolve 1 mg of the dye in 100 μ L of DMSO to create a concentrated stock. This solution should be prepared fresh and protected from light.
- Prepare the target protein in the reaction buffer at a suitable concentration (typically 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete for reaction with the NHS ester.
- Labeling Reaction:
 - The molar ratio of dye to protein for optimal labeling can vary and should be determined empirically. A starting point is often a 10- to 20-fold molar excess of the dye.
 - While gently vortexing the protein solution, add the calculated amount of the **MB 488 NHS ester** stock solution.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light. The reaction can also be carried out overnight at 4°C.
- Reaction Termination (Optional):
 - To stop the labeling reaction, a quenching reagent such as Tris-HCl can be added to a final concentration of 50-100 mM. This will react with any excess NHS ester. Incubate for an additional 30 minutes.
- Purification of the Conjugate:
 - Separate the labeled protein from the unreacted, free dye using a size-exclusion chromatography column.
 - Equilibrate the column with a suitable buffer (e.g., PBS).
 - Apply the reaction mixture to the column. The labeled protein will elute first, while the smaller, unreacted dye molecules will be retained longer.

- Collect the fractions containing the brightly colored, labeled protein.
- Determination of Degree of Labeling (DOL):
 - The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at 501 nm (for MB 488).
 - The concentration of the dye is calculated using its extinction coefficient ($86,000 \text{ M}^{-1}\text{cm}^{-1}$ at 501 nm).
 - The protein concentration is determined after correcting for the dye's absorbance at 280 nm.
- Storage:
 - Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for labeling a target molecule with **MB 488 NHS ester**.



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Workflow for protein labeling with **MB 488 NHS ester**.

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